

An In-depth Technical Guide to Forasartan (CAS Number: 145216-43-9)

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Compound of Interest

Compound Name: Forasartan

Cat. No.: B1673535

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Forasartan, also known as SC-52458, is a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. Developed for the treatment of hypertension, it competitively and reversibly blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting its vasoconstrictive effects and promoting a reduction in blood pressure.[1][2][3][4] Despite promising initial preclinical data, its development was ultimately halted, reportedly due to a shorter duration of action compared to other angiotensin II receptor blockers (ARBs) like losartan.[5] This technical guide provides a comprehensive overview of **Forasartan**, consolidating available data on its physicochemical properties, mechanism of action, synthesis, and key preclinical findings. Detailed experimental protocols for seminal studies are provided, alongside visualizations of its signaling pathway and experimental workflows to support further research and drug development efforts in the field of cardiovascular pharmacology.

Physicochemical Properties

Forasartan is a complex heterocyclic molecule. Its key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	145216-43-9	[3]
Molecular Formula	C23H28N8	[3]
Molecular Weight	416.53 g/mol	[3]
IUPAC Name	5-[(3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine	[3]
Appearance	White to Off-White Solid	
Calculated Solubility	6.67e-03 g/L	[4]
Calculated LogP	4.9	[4]

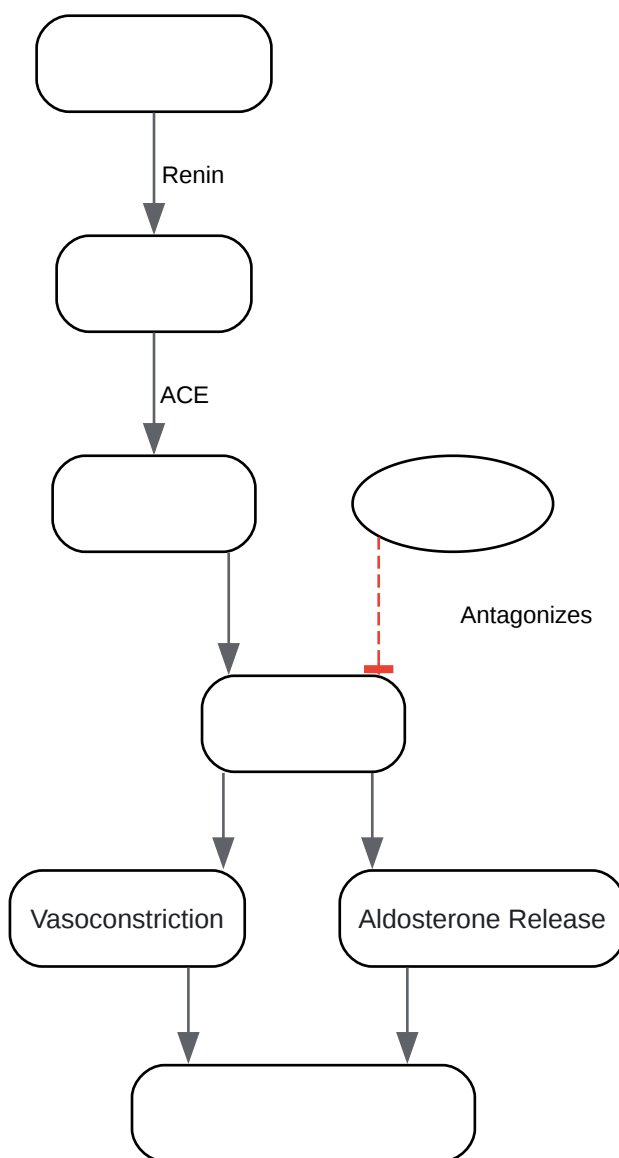
Mechanism of Action

Forasartan functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor. The renin-angiotensin system (RAS) plays a critical role in regulating blood pressure. Angiotensin II, the primary active peptide of the RAS, binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[4] Angiotensin II also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further elevating blood pressure.[4]

Forasartan competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking these downstream effects.[4] This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[4]

Signaling Pathway of Forasartan's Action

The following diagram illustrates the renin-angiotensin system and the point of intervention by **Forasartan**.



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Forasartan's antagonism of the AT1 receptor.

Synthesis

The synthesis of **Forasartan** involves a multi-step process. A representative synthetic scheme is outlined below.

Synthetic Scheme for Forasartan



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Synthetic pathway for **Forsartan**.

Preclinical Data

In Vitro Binding Affinity

Forsartan demonstrates high affinity for the AT1 receptor.

Parameter	Value	Species	Tissue Source	Reference
IC50	2.9 ± 0.1 nM	Rat	Adrenal Cortex	[2]
pIC50	8.6	Rat	-	[6]
pKd	8.2	Human	-	[6]
pIC50	8.16	Human	-	[6]

Experimental Protocol: AT1 Receptor Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of a compound like **Forsartan** to the AT1 receptor using a radioligand binding assay.[1][7]

Materials:

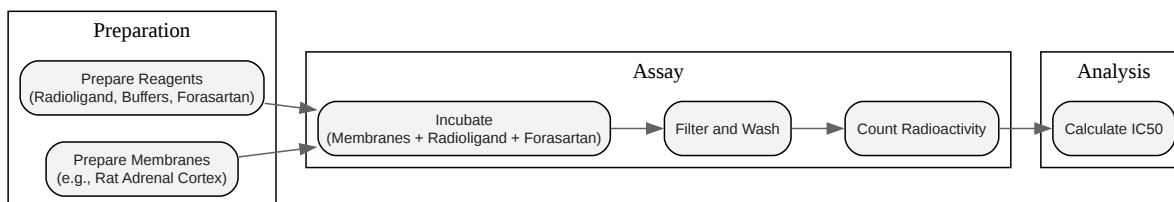
- Receptor Source: Membranes prepared from rat adrenal cortex or other tissues expressing the AT1 receptor.
- Radioligand: [125I]-Angiotensin II.
- Test Compound: **Forsartan**.

- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
- Wash Buffer: Cold assay buffer.
- Scintillation Cocktail.
- Glass fiber filters.

Procedure:

- Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
- Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its K_d), and varying concentrations of **Forasartan**.
- Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Termination: Stop the reaction by rapid filtration through glass fiber filters, washing with cold wash buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Determine the concentration of **Forasartan** that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis.

Workflow for AT₁ Receptor Binding Assay



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Workflow for an AT1 receptor binding assay.

In Vivo Efficacy

In vivo studies in dogs demonstrated the antihypertensive efficacy of **Forasartan**.

Parameter	Value	Species	Model	Reference
Maximal Inhibition of Angiotensin II Pressor Response	91%	Dog	Normotensive	[2]

Experimental Protocol: In Vivo Antihypertensive Efficacy in Dogs (General Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of an antihypertensive agent like **Forasartan** in a canine model.[8][9]

Animals:

- Conscious, normotensive or hypertensive dogs.

Procedure:

- Animal Preparation: Acclimatize dogs to the laboratory environment and restraint procedures. For direct blood pressure measurement, surgically implant a catheter into a

major artery (e.g., femoral artery).

- Baseline Measurements: Record baseline mean arterial pressure (MAP) and heart rate.
- Drug Administration: Administer **Forasartan** orally at a specified dose.
- Angiotensin II Challenge: At various time points after **Forasartan** administration, administer an intravenous bolus of angiotensin II and measure the pressor response (increase in MAP).
- Blood Pressure Monitoring: Continuously monitor and record MAP and heart rate throughout the experiment.
- Data Analysis: Calculate the percentage inhibition of the angiotensin II-induced pressor response at each time point compared to the pre-drug baseline.

Workflow for In Vivo Efficacy Study



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Workflow for an in vivo efficacy study in dogs.

Pharmacokinetics

Forasartan is rapidly absorbed after oral administration, with peak plasma concentrations reached within one hour. It has a relatively short elimination half-life of 1-2 hours.[3]

Parameter	Value	Species	Route	Reference
Tmax	~1 hour	Human	Oral	[3]
Elimination Half-life (t1/2)	1-2 hours	Human	Oral	[3]

Conclusion

Forasartan is a well-characterized, potent, and selective AT1 receptor antagonist. While its clinical development was not pursued, the available preclinical data provide valuable insights for researchers in the field of antihypertensive drug discovery. The detailed information on its properties, mechanism of action, and experimental evaluation serves as a useful resource for the design and development of new chemical entities targeting the renin-angiotensin system. Further investigation into the structure-activity relationships of **Forasartan** and its analogs could inform the development of future ARBs with improved pharmacokinetic profiles.

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